1-Bromoperfluoroheptane

Description

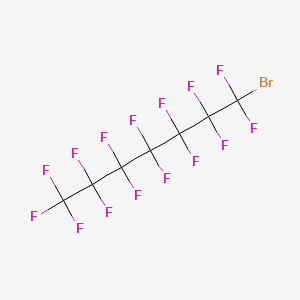

1-Bromoperfluoroheptane (CAS No. 375-88-2), also known as perfluoroheptyl bromide, is a fully fluorinated bromoalkane with the molecular formula C₇BrF₁₅ and a molecular weight of 448.96 g/mol . Its structure consists of a heptane backbone where all hydrogen atoms are replaced by fluorine, except for a terminal bromine atom. This compound is characterized by high thermal stability and chemical inertness due to the strong C–F bonds, typical of perfluorinated compounds.

Key physical properties include:

- Boiling Point: 117–119°C

- Density: 1.894 g/cm³

- Refractive Index: 1.3030 (at 25°C)

- Hazards: Classified with health hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

This compound is primarily used as a fluorinated intermediate in organic synthesis, surfactants, and specialty materials, leveraging its reactivity at the bromine site while maintaining inertness elsewhere .

Properties

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7BrF15/c8-6(19,20)4(15,16)2(11,12)1(9,10)3(13,14)5(17,18)7(21,22)23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQQZKWYZYVTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)Br)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrC7F15, C7BrF15 | |

| Record name | Heptane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059919 | |

| Record name | 1-Bromopentadecafluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-88-2 | |

| Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromopentadecafluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromopentadecafluoroheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromoperfluoroheptane can be synthesized from pentadecafluorooctanoic acid. The synthesis involves the bromination of the perfluorinated carboxylic acid to yield the desired brominated product . The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product. The reaction conditions are carefully controlled to prevent side reactions and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-Bromoperfluoroheptane primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include nucleophilic substitution, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at elevated temperatures to facilitate the substitution process.

Reduction: Although less common, this compound can undergo reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding perfluoroalkane.

Major Products Formed

Nucleophilic Substitution: The major products formed depend on the nucleophile used. For example, reaction with NaOH yields perfluoroheptanol, while reaction with KCN produces perfluoroheptanenitrile.

Reduction: The reduction of this compound typically results in the formation of perfluoroheptane.

Scientific Research Applications

Chemical Properties and Structure

1-Bromoperfluoroheptane is characterized by a fully fluorinated carbon chain with a bromine substituent. Its structure can be represented as follows:

The presence of fluorine atoms imparts high stability and hydrophobicity, making it suitable for various applications.

Analytical Chemistry

This compound is utilized as a solvent and reagent in analytical chemistry. Its unique properties allow for the extraction and analysis of various compounds, particularly in gas chromatography (GC) and liquid chromatography (LC).

- Solvent Properties : Its non-polar nature makes it an ideal solvent for extracting non-polar compounds from complex matrices.

- Chromatographic Applications : The compound is used as a standard in GC for the analysis of volatile organic compounds (VOCs) due to its predictable retention time.

Material Science

In material science, this compound is explored for its potential use in creating hydrophobic surfaces. The compound can be incorporated into polymers to enhance their water-repellent properties.

- Surface Coatings : Research indicates that coatings containing perfluorinated compounds exhibit superior resistance to water and oil, making them ideal for applications in textiles and protective gear.

- Nanocomposites : The integration of this compound in nanocomposites has shown promise in improving the mechanical properties of materials while maintaining lightweight characteristics.

Environmental Studies

Given the increasing concern over environmental pollutants, this compound is being studied for its behavior in environmental systems.

- Environmental Fate Studies : The compound's stability allows researchers to study its degradation pathways and persistence in various ecosystems.

- Bioaccumulation Research : Investigations into how perfluorinated compounds accumulate in biological systems are critical for assessing ecological risks associated with their use.

Case Study 1: Use in Chromatography

A study published in Analytical Chemistry highlighted the effectiveness of this compound as a solvent for extracting polycyclic aromatic hydrocarbons (PAHs) from environmental samples. The results demonstrated improved recovery rates compared to traditional solvents, underscoring its utility in environmental monitoring efforts .

Case Study 2: Surface Modification

Research conducted at a leading materials science institute explored the incorporation of this compound into polymer matrices to create superhydrophobic surfaces. The treated surfaces exhibited water contact angles exceeding 150 degrees, indicating significant potential for applications in self-cleaning materials .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Analytical Chemistry | Solvent for GC/LC | High extraction efficiency |

| Material Science | Hydrophobic coatings | Enhanced water and oil resistance |

| Environmental Studies | Fate and transport studies | Understanding persistence and bioaccumulation |

Mechanism of Action

The mechanism of action of 1-bromoperfluoroheptane is primarily related to its ability to undergo substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and replace the bromine. This property is exploited in various synthetic applications to introduce perfluorinated chains into target molecules. The compound’s high fluorine content also imparts unique physical and chemical properties to the products, such as increased hydrophobicity and thermal stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-bromoperfluoroheptane with structurally analogous perfluorinated bromoalkanes and non-fluorinated bromoalkanes:

Key Findings:

Chain Length and Physical Properties: Increasing perfluoroalkyl chain length (C₆ → C₉) correlates with higher boiling points and molecular weights, consistent with trends in van der Waals interactions . Non-fluorinated 1-bromoheptane has a significantly lower boiling point (179°C vs. 117°C for C₇BrF₁₅) due to weaker intermolecular forces compared to perfluorinated analogs .

Chemical Reactivity: Perfluorinated bromoalkanes exhibit selective reactivity at the bromine site, making them ideal for controlled substitutions (e.g., in synthesizing fluorinated polymers) . Non-fluorinated bromoalkanes (e.g., 1-bromoheptane) are more reactive overall, participating in SN2 reactions and cross-coupling chemistry .

Applications: this compound: Valued in firefighting foams and waterproof coatings due to its inertness and surfactant properties . 1-Bromoperfluorononane: Used in high-performance lubricants and heat-transfer fluids for extreme environments .

Research Findings and Industrial Relevance

- Synthetic Utility : this compound serves as a precursor for perfluoroalkyl iodides via halogen-exchange reactions, critical in synthesizing fluorinated pharmaceuticals .

- Environmental Concerns : Perfluorinated bromoalkanes are persistent environmental pollutants, prompting regulatory scrutiny and demand for greener alternatives .

- Safety Handling : Requires stringent precautions (e.g., ventilation, PPE) due to respiratory and dermal irritation risks .

Biological Activity

1-Bromoperfluoroheptane (C7BrF13) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. As a member of the per- and polyfluoroalkyl substances (PFAS), it is essential to understand its biological interactions, effects on human health, and environmental implications.

This compound is characterized by its bromine atom and a fully fluorinated carbon chain, which contributes to its stability and resistance to degradation. This stability raises concerns regarding its persistence in the environment and potential bioaccumulation.

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its toxicity, immunological effects, and potential endocrine-disrupting properties. The following sections summarize key findings from various studies.

Toxicity Studies

- Acute Toxicity : Studies have indicated that perfluorinated compounds, including this compound, exhibit varying degrees of acute toxicity in aquatic organisms. For instance, the lethal concentration (LC50) values for fish and invertebrates suggest significant toxicity at high concentrations .

- Chronic Effects : Chronic exposure to PFAS has been associated with developmental and reproductive toxicity in animal models. Specifically, exposure to this compound may lead to alterations in reproductive hormones and impaired fetal development .

Immunological Effects

Research indicates that this compound can influence immune responses. A study highlighted the compound's ability to modulate cytokine production in immune cells, potentially leading to altered immune function . These effects raise concerns about its role in immunotoxicity, particularly among populations with prolonged exposure.

Case Studies

Several case studies have illustrated the impact of PFAS, including this compound, on public health and the environment:

- Case Study 1 : A community near a firefighting training facility showed elevated levels of PFAS in drinking water sources. Investigations revealed that this compound was among the detected contaminants, correlating with increased incidence of thyroid disease in residents .

- Case Study 2 : In a laboratory setting, chronic exposure of rodents to this compound resulted in significant liver damage and alterations in lipid metabolism, suggesting potential hepatotoxicity .

Research Findings

A comprehensive review of literature reveals critical insights into the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.